Chloromethyl heptadecanoate
CAS No.: 77878-00-3
Cat. No.: VC3193246
Molecular Formula: C18H35ClO2
Molecular Weight: 318.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 77878-00-3 |
---|---|
Molecular Formula | C18H35ClO2 |
Molecular Weight | 318.9 g/mol |
IUPAC Name | chloromethyl heptadecanoate |
Standard InChI | InChI=1S/C18H35ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)21-17-19/h2-17H2,1H3 |
Standard InChI Key | CUBONNSOIANMHY-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCCCCCC(=O)OCCl |
Canonical SMILES | CCCCCCCCCCCCCCCCC(=O)OCCl |
Introduction
Physical and Chemical Properties
Physical Characteristics
The physical properties of chloromethyl heptadecanoate can be predicted based on structural similarities with related compounds. As a long-chain fatty acid derivative, chloromethyl heptadecanoate is expected to be a waxy solid at room temperature with a calculated molecular weight of approximately 319.0 g/mol . Like other chloromethyl esters, it likely possesses low water solubility but exhibits good solubility in non-polar organic solvents such as hexane, dichloromethane, and chloroform.
Molecular Structure and Functional Groups
The key structural features of chloromethyl heptadecanoate include:
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A long aliphatic hydrocarbon chain (17 carbon atoms) providing lipophilicity
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An ester linkage (-COO-) capable of participating in hydrolysis and transesterification reactions
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A reactive chloromethyl group (-CH₂Cl) that serves as an electrophilic center for nucleophilic substitution reactions
These structural elements contribute to the compound's chemical reactivity and potential applications in organic synthesis and other fields.
Spectroscopic Properties
While specific spectroscopic data for chloromethyl heptadecanoate is limited, its spectral characteristics can be inferred from related compounds. Key spectral features would likely include:
Infrared Spectroscopy
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Ester carbonyl stretching: approximately 1735-1750 cm⁻¹
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C-O stretching: approximately 1200-1250 cm⁻¹
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C-Cl stretching: approximately 750-700 cm⁻¹
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Aliphatic C-H stretching: approximately 2920-2850 cm⁻¹
Nuclear Magnetic Resonance
In ¹H NMR spectroscopy, characteristic signals would include:
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Chloromethyl protons (-OCH₂Cl): approximately 5.6-5.7 ppm
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Alpha methylene protons (-CH₂CO-): approximately 2.3-2.4 ppm
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Methylene chain protons: approximately 1.2-1.4 ppm
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Terminal methyl protons: approximately 0.8-0.9 ppm
Synthesis Methods and Approaches
Direct Esterification Route
The synthesis of chloromethyl heptadecanoate could potentially follow routes similar to those employed for analogous compounds. A direct approach might involve the esterification of heptadecanoic acid with chloromethanol, although this method presents challenges due to the instability of chloromethanol . The reaction could be represented as:
Heptadecanoic acid + Chloromethanol → Chloromethyl heptadecanoate + Water
Acid Chloride Method
A more practical synthetic approach would likely involve:
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Conversion of heptadecanoic acid to heptadecanoyl chloride using reagents such as thionyl chloride or phosphorus pentachloride
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Reaction of the acid chloride with formaldehyde in the presence of hydrogen chloride
This methodology parallels synthetic routes documented for other chloromethyl esters and provides a reliable pathway to the target compound .
Alternative Synthetic Approaches
Additional potential routes for the synthesis of chloromethyl heptadecanoate include:
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Transesterification of methyl heptadecanoate with appropriate chloromethyl transfer reagents
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Reaction of heptadecanoyl chloride with silver carbonate followed by treatment with chloromethanol
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Activation of heptadecanoic acid with coupling reagents followed by reaction with chloromethanol
Analytical Characterization
Chromatographic Properties
Based on gas chromatographic data available for structurally related compounds such as chloromethyl 10-chloroundecanoate, the chromatographic behavior of chloromethyl heptadecanoate can be predicted . The following table presents estimated Kovats' retention indices for chloromethyl heptadecanoate on different stationary phases:
Column Type | Active Phase | Temperature (°C) | Estimated Kovats' Index |
---|---|---|---|
Capillary | SE-30 (non-polar) | 140 | 2200 |
Capillary | SE-30 (non-polar) | 160 | 2225 |
Capillary | SE-30 (non-polar) | 180 | 2200 |
Capillary | Carbowax 20M (polar) | 160 | 2800 |
Capillary | Carbowax 20M (polar) | 180 | 2825 |
Capillary | Carbowax 20M (polar) | 200 | 2830 |
These values are extrapolated based on the principle that each additional methylene group in a homologous series typically adds approximately 100 units to the Kovats' index on non-polar columns .
Mass Spectrometric Characteristics
In mass spectrometry, chloromethyl heptadecanoate would likely exhibit characteristic fragmentation patterns including:
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Molecular ion peak at m/z 318/320 (with characteristic chlorine isotope pattern)
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Loss of chlorine to give fragment at m/z 283
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McLafferty rearrangement fragment at m/z 74
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Sequential loss of methylene groups from the fatty acid chain
Comparative Analysis with Related Compounds
Homologous Series of Chloromethyl Fatty Acid Esters
The following table compares chloromethyl heptadecanoate with structurally related compounds documented in the literature:
Compound | Carbon Chain Length | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|
Chloromethyl hexadecanoate | 16 | C₁₇H₃₃ClO₂ | 304.9 |
Chloromethyl heptadecanoate | 17 | C₁₈H₃₅ClO₂ | 319.0 |
Chloromethyl hexacosanoate | 26 | C₂₇H₅₃ClO₂ | 445.2 |
This positioning within the homologous series allows for predictions regarding physical properties and chemical behavior based on established structure-property relationships .
Structure-Property Relationships
As carbon chain length increases within this series of compounds, several trends can be observed:
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Melting points generally increase
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Water solubility decreases while solubility in non-polar solvents increases
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Retention times in chromatographic analyses increase
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Lipophilicity increases, potentially affecting interactions with biological membranes
Chloromethyl heptadecanoate would be expected to exhibit properties intermediate between chloromethyl hexadecanoate and longer-chain homologues, with particular similarities to chloromethyl hexadecanoate due to the minimal difference in chain length .
Given its well-defined structure and predictable chromatographic behavior, chloromethyl heptadecanoate could serve as a reference standard in analytical chemistry, particularly for:
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Calibration of chromatographic methods for fatty acid derivative analysis
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Method development for complex lipid mixtures
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Quality control in fatty acid analytical procedures
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